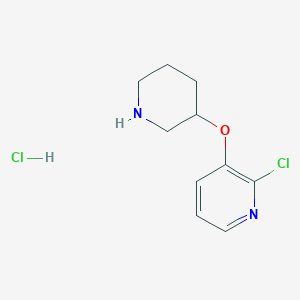

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride

説明

Structural Characterization

Molecular Architecture

Core Heterocyclic Frameworks: Pyridine and Piperidine Moieties

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride integrates two fundamental aromatic and aliphatic heterocyclic systems:

- Pyridine ring : A six-membered aromatic heterocycle containing five sp²-hybridized carbons and one nitrogen atom at position 2. This ring exhibits planar geometry with delocalized π-electrons, fulfilling Hückel’s 4n+2 rule for aromaticity.

- Piperidine ring : A six-membered aliphatic amine with one nitrogen atom and five sp³-hybridized carbons. The piperidine adopts a chair conformation, with the nitrogen atom’s lone pair oriented axially or equatorially depending on substituents.

| Feature | Pyridine Ring | Piperidine Ring |

|---|---|---|

| Hybridization | sp² (aromatic) | sp³ (aliphatic) |

| Electron Configuration | 6 π-electrons (aromatic) | Tetrahedral nitrogen |

| Reactivity | Electrophilic substitution | Nucleophilic substitution |

Functional Group Analysis: Chlorine Substitution and Ether Linkage

The compound’s reactivity and electronic properties are defined by two key functional groups:

- Chlorine substitution at C2 of pyridine :

- Ether linkage (O) between pyridine C3 and piperidine N3 :

特性

IUPAC Name |

2-chloro-3-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHBXGRQLSWPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(N=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-Chloro-3-pyridinyl Precursors

The initial step typically involves the preparation of the 2-chloro-3-substituted pyridine intermediate, which serves as the key electrophilic component for subsequent ether formation.

Chlorination of 3-substituted pyridine derivatives : One method involves the chlorination of 3-cyanopyridine or 3-methylpyridine derivatives under controlled conditions. For example, 2-chloro-3-cyanopyridine can be prepared by reacting 3-cyanopyridine N-oxide with bis(trichloromethyl)carbonate in an organic solvent such as dichloroethane, in the presence of an organic base like triethylamine at temperatures around 40–60°C. The reaction proceeds with moderate yield (~20%) after workup and purification.

Cyclisation of butadienyl amine derivatives : Another approach involves cyclisation of 1,3-butadiene derivatives in the presence of hydrogen chloride, yielding 2-chloropyridine 3-carboxylic acid esters, which can be further transformed into the desired pyridine intermediates. This method offers high yields under mild conditions with good control over substituents and is suitable for scale-up.

Formation of 3-Piperidinyl Ether Linkage

The key step in synthesizing 2-chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is the formation of the ether bond between the 2-chloro-3-pyridinyl moiety and the 3-piperidinyl group.

Nucleophilic substitution on 2-chloropyridine : The 2-chloropyridine derivative undergoes nucleophilic substitution with 3-hydroxypiperidine or its derivatives. The reaction typically requires a base (e.g., triethylamine) to deprotonate the hydroxyl group and facilitate the substitution. Solvents such as ethanol or dichloromethane are commonly used. The reaction is conducted under reflux or elevated temperatures to ensure completion.

Use of protecting groups and selective activation : In some cases, protecting groups on the piperidine nitrogen or hydroxyl groups are employed to improve selectivity and yield. After ether formation, deprotection steps yield the free 3-piperidinyl ether.

Conversion to hydrochloride salt : The free base form of the 2-chloro-3-pyridinyl 3-piperidinyl ether is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, facilitating crystallization and improving stability and handling.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloropyridine derivative, 3-hydroxypiperidine, base (e.g., triethylamine), solvent, reflux | Formation of ether linkage | Requires control of temperature and stoichiometry |

| Deprotection (if applicable) | Acid or base treatment | Removal of protecting groups | Enhances purity and yield |

| Salt formation | HCl gas or HCl in solvent | Formation of hydrochloride salt | Improves compound stability |

Research Findings and Optimization

Reaction conditions : Studies show that temperature control during chlorination and nucleophilic substitution steps is critical to minimize side reactions and maximize yield.

Solvent effects : Polar aprotic solvents like dichloromethane and dichloroethane favor nucleophilic substitution reactions, while ethanol can be used for reflux conditions with base to facilitate ether formation.

Yield improvements : Using purified starting materials and controlling the addition rate of reagents (e.g., dropwise addition of base) improves product yield and purity.

Purification : Activated carbon treatment and solvent distillation are effective for decolorization and recovery of pure product.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

科学的研究の応用

Scientific Research Applications

-

Neuropharmacology

- Mechanism of Action : The compound has been studied for its potential to selectively control neurotransmitter release, which is crucial in treating neurological disorders. It modulates synaptic transmission through interactions with presynaptic and postsynaptic receptors, influencing membrane excitability .

- Therapeutic Potential : Research indicates that compounds similar to 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride may enhance cognitive functions and have applications in treating conditions such as depression and anxiety disorders .

-

Cancer Research

- Antitumor Activity : Investigations into chlorine-containing heterocycles have shown promise in cancer therapy. The presence of chlorine in the structure can enhance the biological activity of the compound, potentially making it effective against various cancer cell lines .

- Mechanistic Studies : Studies have highlighted the role of heterocyclic amines in carcinogenesis, suggesting that derivatives of this compound might be explored for their effects on DNA binding and mutagenicity .

-

Drug Development

- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which are essential for drug efficacy . For example, studies have shown that compounds with similar structures exhibit moderate clearance rates and significant bioavailability.

- Formulation Studies : The compound can be utilized in formulations aimed at enhancing drug delivery systems, leveraging its chemical properties to improve solubility and stability in pharmaceutical preparations .

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Neuropharmacology | Modulates neurotransmitter release | |

| Cancer Research | Potential antitumor activity | |

| Drug Development | Favorable pharmacokinetic profile |

Case Studies

- Neurotransmitter Modulation

- Antitumor Efficacy

- Pharmacokinetic Evaluation

作用機序

The mechanism of action of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Halogen Substituents

- 5-Chloro-8-quinolinyl 3-piperidinyl Ether Hydrochloride (CAS 1219979-64-2): Structure: Replaces pyridine with a quinoline ring (a fused benzene-pyridine system) and adds a chlorine atom at the 5-position. Properties: Molecular formula C₁₄H₁₆Cl₂N₂O (molar mass 299.2 g/mol). Classified as an irritant . Key Difference: Quinoline’s extended conjugation may improve binding affinity but reduce solubility compared to pyridine-based analogs.

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride (CAS 1220037-04-6) :

- Structure : Features a trifluoromethyl (-CF₃) group at the pyridine 5-position.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity (logP) and metabolic stability. Used as a pharmaceutical intermediate .

- Key Difference : The -CF₃ group enhances resistance to enzymatic degradation compared to chloro substituents.

Piperidine-Linked Aromatic Ethers

- 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride: Structure: Incorporates a dichloro-dimethylphenoxy group linked via an ethyl bridge to piperidine. Properties: The bulky aromatic system may improve receptor binding but reduce aqueous solubility. CAS data highlight its use in agrochemical or medicinal chemistry . Key Difference: Ethyl linker provides conformational flexibility, unlike the direct ether linkage in the target compound.

- 2-[2-(3-Ethylphenoxy)ethyl]piperidine Hydrochloride (CAS 1219968-13-4): Structure: Substitutes chloro with an ethyl group on the phenoxy ring. Properties: Increased hydrophobicity due to the ethyl group may enhance membrane permeability. Safety data emphasize irritant classification . Key Difference: Ethyl substituent reduces electronegativity compared to chloro, altering electronic interactions.

Ester-Functionalized Analogs

- Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Hydrochloride (CAS 1050208-10-0): Structure: Contains an ester group (-COOEt) and hydroxyl group on the pyridine-linked acetate. Used in synthetic intermediates . Key Difference: Ester groups introduce different reactivity profiles (e.g., hydrolysis vs. ether stability).

Data Table: Key Attributes of Compared Compounds

生物活性

2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO, with a molecular weight of approximately 250.73 g/mol. The presence of the chloro group on the pyridine ring enhances its reactivity and biological profile.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.

Target Proteins

- Protein Kinases : Inhibition of these proteins can disrupt normal cellular processes, potentially leading to apoptosis in cancer cells.

- Receptors : The compound also binds to certain receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines by inhibiting cell cycle progression through CDK2 inhibition .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is needed to confirm these findings.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme inhibition, particularly in the context of metabolic pathways.

Case Studies

- Apoptosis Induction : A study showed that treatment with this compound led to significant apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : In vitro experiments indicated that the compound caused G1 phase arrest in cancer cells, correlating with decreased expression of cyclin D1 and increased p21 levels .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Apoptosis Induction | Significant increase in apoptotic cells | |

| Cell Cycle Arrest | G1 phase arrest observed | |

| Enzyme Inhibition | Inhibition of CDK2 activity |

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Key Activity | Unique Feature |

|---|---|---|

| 2-Chloro-4-fluorophenyl 3-piperidinyl ether | Moderate kinase inhibition | Fluorine substituent |

| 2-Chloro-4-methylphenyl 3-piperidinyl ether | Antimicrobial properties | Methyl group enhancing activity |

| 3-Chlorophenyl 1-oxido-3-pyridinyl ether | Low cytotoxicity | Oxido group affecting reactivity |

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloro-3-pyridinol and 3-piperidinyl ether precursors under basic conditions. Optimization includes:

- Temperature control (40–60°C) to balance reaction rate and side-product formation.

- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Catalytic agents like K₂CO₃ or triethylamine to deprotonate intermediates.

Yield improvements (70–85%) are achievable via slow addition of reactants and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane/water phases.

- Column Chromatography : Use silica gel with gradient elution (5–20% MeOH in CH₂Cl₂) to resolve polar byproducts.

- Recrystallization : Ethanol/water mixtures (4:1 v/v) at 0–4°C yield high-purity crystals. Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Q. Which spectroscopic methods are most effective for characterizing structural integrity, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize pyridinyl protons (δ 7.8–8.5 ppm) and piperidinyl methylene signals (δ 2.5–3.5 ppm). Coupling constants (J ≈ 5–8 Hz) confirm ether linkage .

- FT-IR : C-Cl stretch (~680 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 261.1 (calculated) .

Advanced Research Questions

Q. How should researchers address contradictory NMR data when analyzing stereochemical configurations in derivatives?

- Methodological Answer :

- Perform NOESY/ROESY experiments to detect spatial proximity between pyridinyl and piperidinyl protons.

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers.

- Cross-validate with computational modeling (DFT calculations) to predict stable conformers .

Q. What methodologies enable comprehensive impurity profiling, and how can orthogonal analytical approaches resolve co-eluting HPLC peaks?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients. Adjust flow rates (0.8–1.2 mL/min) to resolve co-eluting impurities .

- LC-MS/MS : Identify unknown impurities via fragmentation patterns (e.g., m/z 245.0 for dechlorinated byproducts).

- Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to improve separation of charged intermediates .

Q. What experimental approaches investigate stability under accelerated degradation conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Thermal Stress : 60°C/75% RH for 14 days; monitor via HPLC for hydrolysis products (e.g., free piperidine).

- Oxidative Stress : 3% H₂O₂ at 40°C; track peroxide-mediated N-oxide formation .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates .

Safety and Handling Considerations

- Storage : Store at 2–8°C in airtight containers under desiccant (silica gel) to prevent hygroscopic degradation .

- PPE : Use nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators during synthesis .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before incineration by licensed facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。